3-Methyl-2-(4-methylphenyl)butanal
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Overview
Description
3-Methyl-2-(4-methylphenyl)butanal is an organic compound belonging to the class of aldehydes Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation: Toluene reacts with isobutyraldehyde in the presence of AlCl3 to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methyl-2-(4-methylphenyl)butanoic acid.
Reduction: 3-Methyl-2-(4-methylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-(4-methylphenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is crucial for its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpropanal: Similar structure but with a different branching pattern.
4-Methylbenzaldehyde: Lacks the additional methyl and butanal groups.
3-Methylbutanal: Lacks the phenyl ring.
Uniqueness
3-Methyl-2-(4-methylphenyl)butanal is unique due to its branched structure and the presence of both an aldehyde group and a phenyl ring
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-9(2)12(8-13)11-6-4-10(3)5-7-11/h4-9,12H,1-3H3 |
InChI Key |
HCYDWLZTHZTLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=O)C(C)C |
Origin of Product |
United States |
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